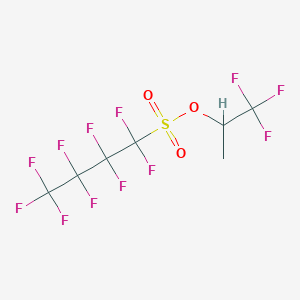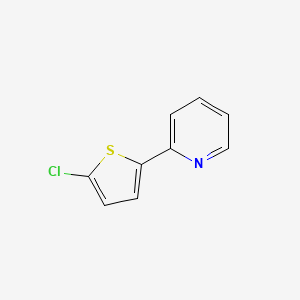
5-chloro-1-Methyl-4-nitro-1H-pyrazole
Overview
Description
5-chloro-1-Methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chloro, methyl, and nitro substituents on the pyrazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of imidazole , which has a broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Mode of Action
It’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that this compound is an abscission agent, standardized for the mechanical harvesting of late-season ‘valencia’ sweet oranges in florida . It induces oxidative stress in the abscission zone (AZ) of ‘Valencia’ sweet orange .
Action Environment
The action, efficacy, and stability of 5-chloro-1-Methyl-4-nitro-1H-pyrazole can be influenced by environmental factors. For instance, it has been reported that this compound induces abscission selectively in mature citrus fruit when applied to the canopy, with no phytotoxicity at higher temperatures commonly found during the harvest season .
Biochemical Analysis
Biochemical Properties
5-chloro-1-Methyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions, particularly as an abscission agent in plants. It interacts with enzymes such as lipoxygenase (LOX) and peroxidase (POD), which are involved in oxidative stress responses . The compound induces oxidative stress by increasing the activity of these enzymes, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) . This interaction promotes abscission in citrus fruits by affecting the abscission zone (AZ) tissue .
Cellular Effects
In cellular contexts, this compound influences various cellular processes. It has been shown to induce oxidative stress in plant cells, leading to changes in cell signaling pathways and gene expression . The compound’s impact on ROS levels can affect cellular metabolism and promote cell death or abscission in specific tissues . Additionally, it can alter the activity of antioxidant enzymes such as superoxide dismutase (SOD) and ascorbate peroxidase (APOD), further influencing cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with key biomolecules. It binds to and activates enzymes like LOX and POD, leading to increased production of ROS . This activation results in oxidative damage to cellular components, including lipids, proteins, and DNA . The compound also influences gene expression by modulating the activity of transcription factors involved in stress responses . These molecular interactions contribute to its role as an abscission agent in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and exposure to light . Over time, its ability to induce oxidative stress and promote abscission in plant tissues may decrease due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function and oxidative stress levels . At higher doses, it can induce significant oxidative damage and promote cell death . Toxic effects, such as tissue necrosis and organ damage, have been observed at high doses . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and abscission. It interacts with enzymes such as LOX and POD, which play roles in the metabolism of ROS . The compound’s impact on these pathways can lead to changes in metabolic flux and the levels of metabolites involved in stress responses . Additionally, it can influence the activity of other enzymes and cofactors involved in antioxidant defense mechanisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules . The compound’s distribution within plant tissues is critical for its role as an abscission agent, as it needs to reach specific target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles within cells, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play roles in its localization . The compound’s presence in specific subcellular locations is essential for its ability to induce oxidative stress and promote abscission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-Methyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-nitro-1-methyl-1H-pyrazole with suitable reagents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-Methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-chloro-1-Methyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-4-nitroimidazole: Shares similar substituents but differs in the ring structure, leading to different chemical and biological properties.
3-methyl-1-phenyl-1H-pyrazole: Lacks the chloro and nitro groups, resulting in distinct reactivity and applications.
Uniqueness
5-chloro-1-Methyl-4-nitro-1H-pyrazole is unique due to the combination of chloro, methyl, and nitro substituents on the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLZEWCWNUVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492670 | |
| Record name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42098-25-9 | |
| Record name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)







